molecular formula C7H7NO3S B13114756 3-Pyridinecarboxaldehyde,5-(methylsulfonyl)-

3-Pyridinecarboxaldehyde,5-(methylsulfonyl)-

Cat. No.: B13114756
M. Wt: 185.20 g/mol
InChI Key: XLEKJQHFRCYYMZ-UHFFFAOYSA-N
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Description

3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- is an organic compound with a pyridine ring substituted with a carboxaldehyde group at the 3-position and a methylsulfonyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- typically involves the introduction of the carboxaldehyde and methylsulfonyl groups onto the pyridine ring. One common method involves the oxidation of 3-methylpyridine to form 3-pyridinecarboxaldehyde, followed by sulfonation to introduce the methylsulfonyl group. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide for the oxidation step, and sulfonating agents like methylsulfonyl chloride for the sulfonation step.

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The industrial methods often focus on scalability and cost-effectiveness while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can react with the methylsulfonyl group under basic conditions.

Major Products Formed

    Oxidation: 3-Pyridinecarboxylic acid,5-(methylsulfonyl)-

    Reduction: 3-Pyridinecarbinol,5-(methylsulfonyl)-

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxaldehyde: Lacks the methylsulfonyl group, making it less soluble and stable.

    5-Methylsulfonyl-2-pyridinecarboxaldehyde: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    3-Pyridinecarboxaldehyde,4-(methylsulfonyl)-: Different position of the methylsulfonyl group, affecting its chemical properties and biological activity.

Uniqueness

3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- is unique due to the specific positioning of the carboxaldehyde and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

5-methylsulfonylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H7NO3S/c1-12(10,11)7-2-6(5-9)3-8-4-7/h2-5H,1H3

InChI Key

XLEKJQHFRCYYMZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=CC(=C1)C=O

Origin of Product

United States

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